1-Bromo-2-(2,2-difluoroethoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2,2-difluoroethoxy)cyclohexane is an organic compound with the molecular formula C8H13BrF2O and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of a bromine atom and a difluoroethoxy group attached to a cyclohexane ring. It is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cyclohexane typically involves the reaction of cyclohexanol with 2,2-difluoroethanol in the presence of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction conditions often include refluxing the mixture to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger quantities if needed.
Analyse Chemischer Reaktionen
1-Bromo-2-(2,2-difluoroethoxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding cyclohexane derivative.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the cyclohexane ring to form cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cyclohexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the cyclohexane ring. In reduction reactions, the compound is reduced to a cyclohexane derivative, while in oxidation reactions, the cyclohexane ring is oxidized to form cyclohexanone derivatives .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(2,2-difluoroethoxy)cyclohexane can be compared to other similar compounds, such as:
1-Bromo-2-fluorocyclohexane: This compound has a similar structure but contains only one fluorine atom instead of two.
2-Fluorocyclohexyl Bromide: Another similar compound with a fluorine atom and a bromine atom attached to the cyclohexane ring.
The uniqueness of this compound lies in the presence of the difluoroethoxy group, which can impart different chemical and physical properties compared to compounds with only one fluorine atom.
Eigenschaften
Molekularformel |
C8H13BrF2O |
---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
1-bromo-2-(2,2-difluoroethoxy)cyclohexane |
InChI |
InChI=1S/C8H13BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h6-8H,1-5H2 |
InChI-Schlüssel |
OFFNHUIAIDEZRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OCC(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.